N-(3,3-diphenylpropyl)-2-(4-fluorophenylsulfonamido)-4-methylthiazole-5-carboxamide
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Overview
Description
5-Thiazolecarboxamide, N-(3,3-diphenylpropyl)-2-[[(4-fluorophenyl)sulfonyl]amino]-4-methyl- is a complex organic compound that features a thiazole ring, a carboxamide group, and various substituents including a fluorophenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarboxamide, N-(3,3-diphenylpropyl)-2-[[(4-fluorophenyl)sulfonyl]amino]-4-methyl- typically involves multi-step organic reactions. One common approach is to start with the thiazole ring formation, followed by the introduction of the carboxamide group and subsequent functionalization with the fluorophenyl sulfonyl group. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Thiazolecarboxamide, N-(3,3-diphenylpropyl)-2-[[(4-fluorophenyl)sulfonyl]amino]-4-methyl- can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
5-Thiazolecarboxamide, N-(3,3-diphenylpropyl)-2-[[(4-fluorophenyl)sulfonyl]amino]-4-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as semiconductors and organic electronics.
Mechanism of Action
The mechanism of action of 5-Thiazolecarboxamide, N-(3,3-diphenylpropyl)-2-[[(4-fluorophenyl)sulfonyl]amino]-4-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-d]thiazoles: These compounds share the thiazole ring structure and have been studied for their applications in organic electronics and materials science.
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide: This compound has similar functional groups and has been investigated for its insecticidal activities.
Uniqueness
5-Thiazolecarboxamide, N-(3,3-diphenylpropyl)-2-[[(4-fluorophenyl)sulfonyl]amino]-4-methyl- is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H24FN3O3S2 |
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Molecular Weight |
509.6 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)-2-[(4-fluorophenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C26H24FN3O3S2/c1-18-24(34-26(29-18)30-35(32,33)22-14-12-21(27)13-15-22)25(31)28-17-16-23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,23H,16-17H2,1H3,(H,28,31)(H,29,30) |
InChI Key |
COEMXAYXDLFMJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)F)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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